8-氟-4-羟基喹啉-3-羧酸

描述

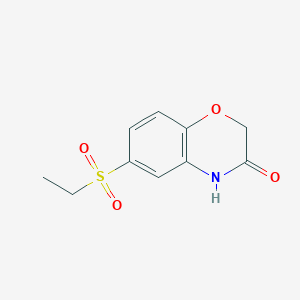

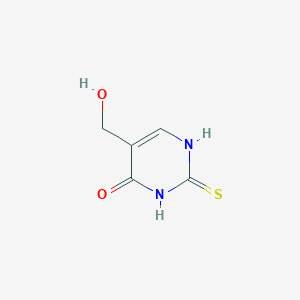

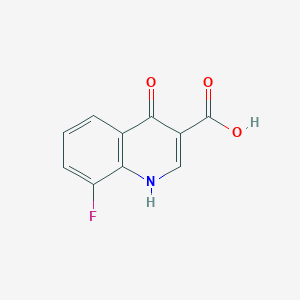

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolone carboxylic acids. These compounds are known for their antimicrobial properties and are often used in the synthesis of various antibacterial agents. The presence of a fluorine atom at the 8-position and a hydroxy group at the 4-position on the quinoline ring structure is significant for the biological activity of these compounds .

Synthesis Analysis

The synthesis of fluoroquinolone derivatives often involves starting materials such as tetrafluorobenzene or methylated quinolines. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids was achieved from 1,2,3,4-tetrafluoro benzene . Another related compound, ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, was synthesized as an intermediate for antibacterial fluoroquinolones . These methods demonstrate the versatility and adaptability of synthetic routes to incorporate various functional groups into the quinoline core.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline carboxylic acids and their analogues has been extensively studied using techniques such as FTIR, multinuclear NMR, UV–Vis, and single crystal X-ray diffraction. These studies are often complemented by computational methods like DFT calculations to rationalize the experimental data . The molecular structures of these compounds are crucial for understanding their biological activity and interaction with biological targets such as DNA gyrase .

Chemical Reactions Analysis

The chemical reactivity of hydroxyquinoline carboxylic acids includes their ability to form complexes with various metals. For example, 8-hydroxyquinoline derived thiosemicarbazones have been used to synthesize metal complexes with Co(III), Ni(II), and Cu(II). These complexes exhibit different geometries and stoichiometries, such as octahedral for Co(III) and square planar for Ni(II) and Cu(II) . The formation of these complexes can significantly enhance the biological activity of the ligands, as observed in cytotoxicity studies against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, affects the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. For example, the introduction of a bromine atom in 8-bromo-7-hydroxyquinoline (BHQ) increases its solubility and reduces its fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The antimycobacterial activity of these compounds is also closely related to their ability to inhibit the supercoiling activity of DNA gyrase, which is a critical enzyme for bacterial DNA replication .

科学研究应用

抗氧化和促氧化作用

研究已经探讨了羟基喹啉衍生物的抗氧化和促氧化作用,包括与8-氟-4-羟基喹啉-3-羧酸相关的作用。这些化合物已被研究其对人类红细胞中自由基诱导的过氧化和溶血的影响。这些化合物的行为因其结构差异和在反应系统中的分布状态而异。例如,某些衍生物可以作为抗氧化剂,而其他可能展现促氧化作用,取决于它们在脂质囊泡或其他环境中的结合。这种双重性质暗示了在抗氧化疗法或了解与氧化应激相关的病理学方面的潜在应用(Liu, Han, Lin, & Luo, 2002)。

合成和结构-活性关系

各种喹啉衍生物的合成和结构-活性关系,包括8-氟-4-羟基喹啉-3-羧酸,已得到广泛研究。这些研究旨在了解这些化合物在各个领域的化学性质、反应性和潜在应用。光谱学和计算研究在表征这些物质方面发挥了重要作用,为了解它们的分子结构和潜在相互作用提供了见解(Nycz & Małecki, 2013)。

光化学和荧光特性

与8-氟-4-羟基喹啉-3-羧酸相关的8-羟基喹啉衍生物已被研究其光化学特性和荧光。这些化合物在不同介质中表现出有趣的行为,例如经历超快速激发态质子转移,这影响了它们的荧光特性。这些研究对于开发新型荧光材料和传感器具有重要意义,可能导致在分析化学、生物成像和材料科学领域的应用(Park et al., 2016)。

安全和危害

作用机制

Target of Action

The primary targets of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .

Mode of Action

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid interacts with its targets by inhibiting their activity . It is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD), and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . These enzymes act on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .

Pharmacokinetics

It is known that the compound has low cell permeability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of 2OG-dependent enzymes by 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid can lead to changes in epigenetic processes . For example, the inhibition of histone lysine demethylases can affect gene expression, while the inhibition of FTO can influence metabolic processes .

Action Environment

The action, efficacy, and stability of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in a dry environment at room temperature . The compound’s action can also be affected by the presence of dust and aerosols .

属性

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDOGPKKWBGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371998 | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

63010-70-8 | |

| Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

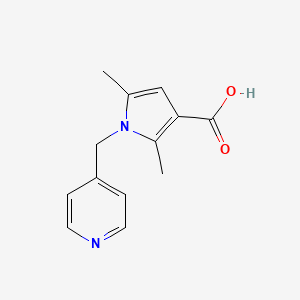

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)